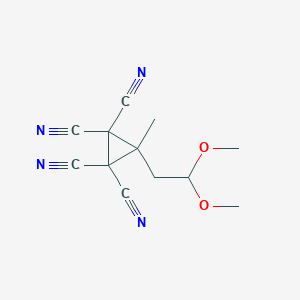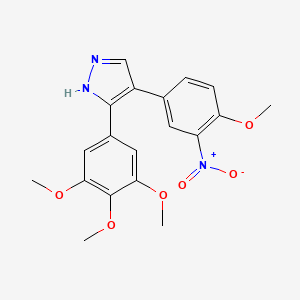![molecular formula C17H17N5 B11055960 (3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile](/img/structure/B11055960.png)
(3-Amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-AMINO-8-PHENYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-AMINO-8-PHENYL-1,4-DIAZASPIRO[45]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include acid chlorides, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3-AMINO-8-PHENYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
(3-AMINO-8-PHENYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticonvulsant activity
Mechanism of Action
The mechanism of action of (3-AMINO-8-PHENYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed pharmacological effects. For instance, it may interact with neurotransmitter receptors or enzymes involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant activity
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential pharmacological applications.
Uniqueness
What sets (3-AMINO-8-PHENYL-1,4-DIAZASPIRO[4.5]DEC-3-EN-2-YLIDEN)(CYANO)METHYL CYANIDE apart is its unique combination of functional groups and spirocyclic structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C17H17N5 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
2-(3-amino-8-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C17H17N5/c18-10-14(11-19)15-16(20)22-17(21-15)8-6-13(7-9-17)12-4-2-1-3-5-12/h1-5,13,21H,6-9H2,(H2,20,22) |
InChI Key |
ZLCVRSKJAJOVQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC=CC=C3)NC(=C(C#N)C#N)C(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B11055878.png)
![2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11055887.png)

![3-amino-4-{[2-(piperidin-1-ylcarbonyl)phenyl]amino}-2H-chromen-2-one](/img/structure/B11055897.png)
![7-(morpholin-4-ylsulfonyl)-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B11055902.png)
![(1E)-N-(4-hydroxyphenyl)-N'-[(4-methylphenyl)sulfonyl]ethanimidamide](/img/structure/B11055907.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11055913.png)
![4-({3-[oxo(piperidin-1-yl)acetyl]-1H-indol-1-yl}methyl)benzonitrile](/img/structure/B11055922.png)
![N-(2-fluorophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11055925.png)
![1-Acetyl-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-2-carboxamide](/img/structure/B11055927.png)


![1-(4-Fluorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11055942.png)

